molecular formula C4H4ClNS B1295649 5-(Chloromethyl)thiazole CAS No. 45438-77-5

5-(Chloromethyl)thiazole

Cat. No. B1295649
CAS RN: 45438-77-5
M. Wt: 133.6 g/mol
InChI Key: UZAOOCPKYMGRHG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole, also known as 2-Chloro-5-chloromethylthiazole, is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin . Furthermore, it is useful in the synthesis of Ritonavir, a second-generation anti-AIDS drug and a selective HIV protease inhibitor .


Synthesis Analysis

5-(Chloromethyl)thiazole can be synthesized by reacting a thiacylamide with α-chloro-α-formylethyl acetate, reducing the resultant 5-ethoxycarbonylthiazole using lithium aluminum hydride, and halogenating the resultant 5-hydroxymethylthiazole .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)thiazole shows that the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring . The bond lengths and angles are within normal ranges .


Chemical Reactions Analysis

Thiazole, the parent compound of 5-(Chloromethyl)thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

5-(Chloromethyl)thiazole has a molecular weight of 168.04 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 1 rotatable bond count . Its complexity is 59.7 .

Scientific Research Applications

Pharmaceutical Research Analgesic and Anti-inflammatory Activities

Thiazole compounds have been found to exhibit significant analgesic and anti-inflammatory activities. For instance, certain thiazole derivatives have shown promising results in pain relief and reducing inflammation in scientific studies .

Cancer Research Antitumor and Cytotoxic Activity

Thiazoles have also been investigated for their potential antitumor and cytotoxic effects. Some derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer, suggesting their application in cancer research .

Molecular Biology DNA Interaction and Cell Cycle Arrest

In molecular biology, thiazole moieties are studied for their ability to bind to DNA and interact with enzymes like topoisomerase II. This interaction can lead to DNA double-strand breaks, cell cycle arrest, and ultimately cell death, which is crucial for understanding the mechanisms of certain drugs .

Chemical Synthesis Intermediate for Pesticidal Compounds

5-(Chloromethyl)thiazole serves as an intermediate in the synthesis of compounds with pesticidal action. This application is significant in the development of new pesticides and understanding their mode of action .

Antifungal Research Development of Antifungal Agents

Thiazole derivatives are synthesized and evaluated for their antifungal activity. This research is vital for developing new antifungal agents that can combat fungal infections effectively .

Safety and Hazards

5-(Chloromethyl)thiazole can cause eye and skin irritation. It is harmful if absorbed through the skin. It may cause irritation of the digestive tract and is toxic if swallowed. It may be harmful if inhaled and can cause respiratory tract irritation .

Future Directions

Thiazole derivatives, including 5-(Chloromethyl)thiazole, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the design and development of different thiazole derivatives is a promising area of research .

properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOOCPKYMGRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276839
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)thiazole

CAS RN

45438-77-5
Record name 5-(Chloromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45438-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 5-(Chloromethyl)thiazole?

A1: Several methods exist for synthesizing 5-(Chloromethyl)thiazole. One approach involves reacting 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and chlorination. [] Another method utilizes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in the presence of a specific solvent system and catalyst. []

Q2: How is the purity of 2-chloro-5-(chloromethyl)thiazole crucial in the synthesis of thiamethoxam?

A2: High purity of 2-chloro-5-(chloromethyl)thiazole is essential for efficient thiamethoxam synthesis. Impurities can lead to undesirable side reactions, lowering yield and affecting product quality, including unwanted coloration. [] Specific purification methods, like distillation with polyether oligomers or crystallization techniques, help obtain high-purity 2-chloro-5-(chloromethyl)thiazole. [, , ]

Q3: What is the structural formula and molecular weight of 5-(Chloromethyl)thiazole?

A3: The molecular formula of 5-(Chloromethyl)thiazole is C4H4ClNS, and its molecular weight is 133.6 g/mol.

Q4: What spectroscopic data is available for characterizing 5-(Chloromethyl)thiazole?

A4: While the provided research excerpts don't delve into specific spectroscopic data, common techniques for characterizing this compound include IR, 1H NMR, and EI-MS. [] Researchers often use these methods to confirm the structure and purity of synthesized 5-(Chloromethyl)thiazole.

Q5: What are the primary applications of 5-(Chloromethyl)thiazole?

A5: 5-(Chloromethyl)thiazole serves as a crucial building block in organic synthesis, mainly in preparing thiazole derivatives with diverse biological activities. [] Its most notable application is as a key intermediate in synthesizing the insecticide thiamethoxam. [, ]

Q6: How does the stability of 5-(Chloromethyl)thiazole affect its applications?

A6: 5-(Chloromethyl)thiazole is susceptible to high-temperature decomposition, posing challenges during its purification via distillation. [] To prevent this, researchers add stabilizers like epoxy soybean oil during the rectification process, improving yield and quality. [, ]

Q7: Are there any known alternatives to 5-(Chloromethyl)thiazole in pesticide synthesis?

A7: While the provided research focuses on 5-(Chloromethyl)thiazole, researchers constantly explore alternative synthetic routes and starting materials for pesticides. This exploration aims to discover more environmentally friendly, cost-effective, and efficient production methods.

Q8: What is known about the biological activity of thiazole derivatives synthesized using 5-(Chloromethyl)thiazole?

A8: Studies have shown that certain thiazole derivatives, particularly those incorporating a dihydropyrimidine ring (DHPMs), exhibit moderate to weak fungicidal and insecticidal activities. [] This highlights the potential of 5-(Chloromethyl)thiazole as a starting point for developing novel agrochemicals.

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